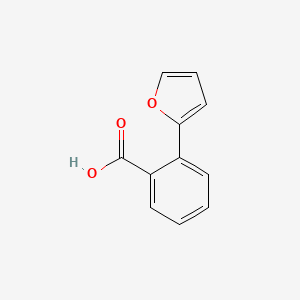

2-(2-furyl)benzoic Acid

Description

Significance of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are a class of organic compounds that have long held a significant position in chemical research and industry. The carboxyl group attached to a benzene (B151609) ring provides a versatile scaffold for chemical modification, leading to a wide range of applications.

Industrially, benzoic acid serves as a crucial precursor for the synthesis of numerous organic substances. ijcrt.org Its salts, known as benzoates, are widely used as food preservatives due to their ability to inhibit the growth of bacteria, yeasts, and molds. ijcrt.org Beyond preservation, these derivatives are integral to the manufacturing of dyes and serve as key intermediates in various chemical syntheses. ontosight.ai

In medicinal chemistry, the benzoic acid moiety is a recognized pharmacophore present in numerous therapeutic agents. nih.gov Researchers have extensively explored its derivatives for a variety of biological activities. For instance, they have been investigated for their antimicrobial, antifungal, and antioxidant properties. ijcrt.org Specific derivatives have been designed and synthesized as potential inhibitors for enzymes like influenza neuraminidase and as multi-target inhibitors for conditions such as Alzheimer's disease. nih.govacs.org The structural and electronic properties of benzoic acid derivatives can be finely tuned through substitution on the aromatic ring, allowing chemists to modulate their biological and physical characteristics for specific applications. nih.gov Despite their utility, issues such as metabolic instability or limited diffusion across biological membranes for some carboxylic acid-containing drugs have prompted further research into bioisosteric replacements to optimize pharmaceutical profiles. nih.gov

Chemical Relevance of Furan-Containing Organic Compounds

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is a component of many natural products, including furanocoumarins and various terpenoids. researchgate.netnih.gov The furan nucleus is of great interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. researchgate.netutripoli.edu.ly

Furan-containing compounds are widely employed in the development of new therapeutic agents. utripoli.edu.ly They have been shown to possess a broad spectrum of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, antifungal, and anticancer activities. researchgate.netnih.govijabbr.com The inclusion of a furan ring in a molecule can significantly influence its properties; for example, it may enhance the absorption of a drug across biological membranes. researchgate.net

Furthermore, furan derivatives serve as vital intermediates in the synthesis of established pharmaceuticals. For example, furfurylamine (B118560) is a precursor to the diuretic furosemide, and other furan derivatives are used in the synthesis of the anti-ulcer drug ranitidine (B14927) and the antibiotic cefuroxime. nih.gov The biological activity of furan compounds can be substantially altered by even minor changes in their substitution patterns, making them a versatile and dynamic area of chemical research. utripoli.edu.ly

Overview of Research Trajectories for Arylfuryl Carboxylic Acids

Arylfuryl carboxylic acids, which contain both an aryl (e.g., phenyl) group and a furan ring attached to a carboxylic acid, represent a significant area of investigation. Research in this field primarily focuses on the synthesis of novel derivatives and the evaluation of their potential biological and material applications.

A key research trajectory involves the design and synthesis of hybrid molecules that combine the arylfuryl scaffold with other known pharmacophores to create new chemical entities with potentially enhanced or novel biological activities. For instance, studies have explored new hybrid molecules based on sulfur-containing nicotinonitriles for their analgesic activity. bohrium.com Other research has focused on the synthesis of complex structures like 2-Methyl-3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid, indicating an interest in developing multifunctional compounds. nih.gov The synthesis of related structures, such as 4-(5-formyl-2-furyl)benzoic acid, further highlights the efforts to create a diverse library of these compounds for screening and development. chemicalbook.com These synthetic efforts are often coupled with computational studies, such as molecular docking, to predict the interaction of these molecules with biological targets and to guide further design.

Rationale for Comprehensive Investigation of 2-(2-furyl)benzoic Acid

The comprehensive investigation of this compound is justified by its unique chemical architecture, which combines two moieties of proven significance in a specific arrangement. The presence of both the benzoic acid group, a well-established pharmacophore and versatile chemical handle, and the furan ring, a heterocycle known for its diverse bioactivity, makes this compound a promising candidate for chemical and biological exploration. ijcrt.orgontosight.aiutripoli.edu.ly

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHYAWZHFTNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378209 | |

| Record name | 2-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331942-47-3 | |

| Record name | 2-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 2-(2-furyl)benzoic Acid

The direct construction of this compound primarily involves the formation of the carbon-carbon bond between the furan (B31954) and benzene (B151609) rings. Cross-coupling reactions are the most prominent and versatile methods for this transformation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form the C-C bond between the furan and benzoic acid moieties. The Suzuki-Miyaura coupling is a particularly effective method, typically involving the reaction of an organoboron species with an organohalide. libretexts.orgwikipedia.org

For the synthesis of this compound, this can be accomplished by coupling 2-furylboronic acid with a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) or its corresponding ester. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ, and requires a base to facilitate the transmetalation step. libretexts.orgwikipedia.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with conditions often tailored to the specific substrates.

Another viable cross-coupling strategy is the Negishi coupling, which utilizes an organozinc reagent in place of an organoboron compound. beilstein-journals.orgnih.gov In this approach, a 2-furylzinc halide would be coupled with a 2-halobenzoic acid derivative. While Negishi couplings are powerful, they often require stricter exclusion of air and moisture compared to Suzuki couplings. libretexts.org

| Reaction | Aryl Halide | Organometallic Reagent | Catalyst / Ligand | Base | Solvent |

| Suzuki Coupling | 2-Bromobenzoic acid | 2-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Suzuki Coupling | Methyl 2-iodobenzoate | 2-Furylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane |

| Negishi Coupling | 2-Chlorobenzoic acid | 2-Furylzinc chloride | Pd-PEPPSI-IPent | - | THF |

This table presents representative examples of catalyst systems and conditions commonly used for Suzuki and Negishi cross-coupling reactions, which are applicable to the synthesis of this compound.

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the furan group from the organometallic reagent to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org

While direct aryl-aryl bond formation through cross-coupling is common, cyclization reactions represent an alternative, albeit less direct, strategy. Dehydrogenative cyclization of 2-arylbenzoic acids can lead to the formation of benzolactones. rsc.orgacs.org Although this specific reaction forms a new ring, the underlying principle of intramolecular C-H activation and C-O or C-C bond formation is relevant. A conceptual approach toward this compound could involve an intramolecular cyclization of a carefully designed precursor that already contains all the necessary atoms. For instance, a base-catalyzed cyclization of an ortho-substituted azoxybenzene (B3421426) derivative can be used to form 2-aryl-2H-indazoles, demonstrating a strategy of forming a new ring system attached to an aryl group. rsc.org However, direct cyclization to form the furan-benzene bond of the target molecule is not a commonly reported primary synthetic route.

An alternative to building the molecule via a C-C bond-forming reaction is to start with a simpler biaryl precursor, such as 2-phenylfuran (B99556), and introduce the carboxylic acid group in a subsequent step. A powerful technique for this is Directed Ortho Metalation (DoM) . organic-chemistry.orgwikipedia.org In this strategy, a directing metalation group (DMG) on one of the rings facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent.

For this specific synthesis, the furan ring itself can act as a directing group, although weakly. The lithiated intermediate can then react with an electrophile like carbon dioxide (CO₂) to install the carboxylic acid group. The process would involve treating 2-phenylfuran with a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with solid CO₂ (dry ice) and subsequent acidic workup to yield this compound. unblog.fr The carboxylate group is a strong directing group itself, allowing for further functionalization if needed. organic-chemistry.orgunblog.fr

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues allows for the exploration of structure-activity relationships. Substitutions can be made on either the furan or the benzoic acid ring.

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C5 position (the position adjacent to the oxygen and furthest from the benzoic acid group), as this leads to the most stable carbocation intermediate. quora.compearson.comchemicalbook.comquora.com Standard electrophilic substitution reactions can be used to introduce a variety of functional groups.

| Reaction | Reagent(s) | Typical Product |

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 2-(5-Nitro-2-furyl)benzoic acid |

| Bromination | Br₂ / Dioxane | 2-(5-Bromo-2-furyl)benzoic acid |

| Friedel-Crafts Acylation | Acyl Chloride / Lewis Acid (e.g., SnCl₄) | 2-(5-Acyl-2-furyl)benzoic acid |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 2-(5-Formyl-2-furyl)benzoic acid |

These reactions allow for the synthesis of a wide array of derivatives with modified electronic and steric properties on the furan ring.

The benzoic acid ring can be functionalized using standard electrophilic aromatic substitution reactions, although the carboxylic acid group is a deactivating, meta-directing group. masterorganicchemistry.com Therefore, direct substitution on this compound would lead to substitution at the positions meta to the carboxyl group.

Alternatively, substitutions can be introduced by starting with an already substituted benzoic acid derivative in a cross-coupling reaction. For example, coupling 2-furylboronic acid with 2-bromo-5-nitrobenzoic acid would yield 5-nitro-2-(2-furyl)benzoic acid. This approach offers greater control over the regiochemistry of the substitution.

Another common method for creating benzoic acid derivatives involves the reaction of substituted anilines with phthalic anhydride to form substituted carbamoyl (B1232498) benzoic acids, which can then be further modified. researchgate.net Similarly, diazotization of anthranilic acid derivatives can be used to introduce various functionalities onto the benzoic acid ring. nih.gov

Carboxylic Acid Functional Group Transformations

The direct use of carboxylic acids as coupling partners represents a significant advance in the synthesis of biaryl compounds. Instead of conventional multi-step sequences that often begin with the halogenation of an aromatic compound, modern palladium-catalyzed methods allow for the direct transformation of the carboxylic acid group.

One such innovative approach involves the decarbonylative cross-coupling of aromatic carboxylic acids. In this type of reaction, the carboxylic acid is activated in situ, and under the influence of a palladium catalyst, it expels carbon monoxide (CO) to generate an organometallic intermediate. This intermediate can then couple with another aromatic partner to form the desired biaryl linkage. This strategy is notable for its broad substrate scope and high functional group tolerance. While a specific example for the direct coupling of a benzoic acid derivative with furan via this decarbonylative method to yield this compound is not prominently documented, the principle allows for the conceptual design of such a synthesis, potentially involving a furan-based organometallic reagent.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key goals include the use of less hazardous materials, the development of catalytic reactions over stoichiometric ones, and the use of environmentally benign solvents. The synthesis of this compound can be approached through several strategies that align with these principles, primarily through advanced catalytic methods.

Heterogeneous Catalysis in Synthesis

A cornerstone of green chemistry is the use of heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture and their potential for recovery and reuse, which reduces waste and cost.

For the synthesis of this compound, a plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. To synthesize the target molecule, this would involve the reaction of a 2-halobenzoic acid (or its ester) with 2-furanboronic acid.

While many Suzuki-Miyaura reactions employ homogeneous palladium catalysts, significant research has been dedicated to developing heterogeneous alternatives. Palladium supported on carbon (Pd/C) is a widely used and commercially available heterogeneous catalyst that has proven effective for Suzuki-Miyaura couplings. nih.gov Studies have shown that Pd/C can catalyze the coupling of aryl bromides with aryl boronic acids efficiently at room temperature. nih.gov Furthermore, palladium supported on zeolites, such as Pd-Beta zeolite, has been investigated for these cross-coupling reactions. nih.gov These solid supports offer a stable framework for the palladium nanoparticles, preventing their aggregation and facilitating catalyst recycling. nih.gov Theoretical studies using Density Functional Theory (DFT) have helped to elucidate the reaction mechanism on the zeolite surface, confirming that the zeolite framework can enhance the catalytic activity of the palladium cluster. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Suzuki-Miyaura Reactions

| Catalyst | Support | Key Advantages | Relevant Application |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Commercially available, reusable, ligand-free conditions possible. nih.govresearchgate.net | Coupling of aryl halides with aryl boronic acids. nih.gov |

| Palladium (Pd) | Zeolite (e.g., H-Beta, ZSM-5) | High thermal stability, shape selectivity, enhanced catalytic activity. nih.gov | Coupling of bromobenzene (B47551) and phenylboronic acid. nih.gov |

The use of these heterogeneous catalysts underpins a sustainable approach to synthesizing the this compound backbone, minimizing metal leaching into the product and allowing for more economical, large-scale production. nih.gov

Solvent-Free or Environmentally Benign Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional reliance on volatile and often toxic organic solvents has prompted research into greener alternatives, such as water, or conducting reactions under solvent-free conditions.

The Suzuki-Miyaura cross-coupling has been shown to be highly effective in aqueous solvent systems. Research has demonstrated that the coupling of aryl chlorides with furanboronic acids can proceed in near-quantitative yields using a mixture of n-butanol and water. acs.org This approach is particularly advantageous as it utilizes biodegradable solvents and can simplify product workup, as the product often separates from the aqueous phase. acs.org Similarly, reactions catalyzed by heterogeneous Pd/C have been successfully performed in aqueous media, sometimes eliminating the need for any organic co-solvent or ligand. nih.gov

Table 2: Proposed Green Suzuki-Miyaura Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Advantage |

|---|---|---|---|---|---|

| Methyl 2-bromobenzoate | 2-Furanboronic acid | Pd/C (heterogeneous) | K₂CO₃ | Water | Recyclable catalyst, benign solvent. nih.gov |

| 2-Chlorobenzoic acid | 2-Furanboronic acid | Pd(OAc)₂ / SPhos (homogeneous) | K₃PO₄ | n-Butanol / Water | Biodegradable solvent, high efficiency for heteroaryl coupling. acs.org |

Solvent-free, or solid-state, reactions represent another frontier in green chemistry. Mechanochemical methods, where mechanical force (e.g., ball milling) is used to initiate a reaction, can enable Suzuki-Miyaura couplings without any bulk solvent. nih.gov These reactions are often rapid, highly efficient, and generate minimal waste. nih.gov The application of such a solvent-free protocol to the synthesis of this compound would involve milling a 2-halobenzoic acid derivative with 2-furanboronic acid, a palladium catalyst, and a solid base, offering a highly sustainable manufacturing route. nih.govresearchgate.net

Reaction Mechanisms and Chemical Transformations

Reactivity of the Furan (B31954) Moiety in 2-(2-furyl)benzoic Acid

The furan ring in this compound is an aromatic heterocycle that can participate in various reactions. Its reactivity is significantly influenced by the attached benzoic acid group, which acts as a deactivating group, modulating the electron density of the furan ring.

Furan is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen heteroatom. However, the presence of the electron-withdrawing carboxylic acid group at the 2-position of the furan ring in this compound decreases this reactivity. pharmaguideline.comuobasrah.edu.iq Electrophilic attack is directed to the C5 position, which is the most electron-rich and sterically accessible site on the furan ring. uobasrah.edu.iq

Common electrophilic aromatic substitution reactions for furan rings include nitration, halogenation, and sulfonation. For this compound, these reactions would be expected to yield the corresponding 5-substituted derivatives. Milder reaction conditions are generally required compared to benzene to avoid polymerization or ring-opening of the furan moiety. pharmaguideline.comuobasrah.edu.iq

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Furan Moiety of this compound

| Reaction | Reagent | Expected Major Product |

| Nitration | Acetyl nitrate (B79036) (mild nitrating agent) | 2-(5-Nitro-2-furyl)benzoic acid |

| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | 2-(5-Bromo-2-furyl)benzoic acid |

| Sulfonation | Pyridine-sulfur trioxide complex | 2-(5-Sulfo-2-furyl)benzoic acid |

Nucleophilic attack on an unsubstituted furan ring is generally unfavorable. However, the presence of a strong electron-withdrawing group and a suitable leaving group can facilitate nucleophilic aromatic substitution. pharmaguideline.com For derivatives of this compound, where a leaving group is present at the 5-position (e.g., a halogen), nucleophilic substitution can occur. The electron-withdrawing nature of the benzoic acid group would further activate the ring towards such reactions.

The furan ring is susceptible to both oxidative and reductive transformations. Oxidation of furans can lead to ring-opened products, typically 1,4-dicarbonyl compounds. organicreactions.org For this compound, oxidation with reagents like ozone or potassium permanganate (B83412) would be expected to cleave the furan ring, yielding a complex dicarboxylic acid derivative.

Reduction of the furan ring can be achieved through catalytic hydrogenation. Depending on the reaction conditions, this can lead to the formation of the corresponding dihydrofuran or the fully saturated tetrahydrofuran (B95107) derivative. acs.org Recent studies have shown that Brønsted acid-catalyzed reduction of 2-aryl substituted furans using silanes can selectively produce either 2,5-dihydrofurans or tetrahydrofurans. acs.org

Table 2: Potential Oxidative and Reductive Transformations of the Furan Moiety

| Transformation | Reagents and Conditions | Expected Product |

| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | A dicarbonyl-substituted benzoic acid derivative |

| Catalytic Hydrogenation | H₂, Pd/C, elevated pressure and temperature | 2-(Tetrahydro-2-furyl)benzoic acid |

| Brønsted Acid-Catalyzed Reduction | Silane, catalytic Brønsted acid (e.g., TFA) | 2-(2,5-Dihydro-2-furyl)benzoic acid or 2-(Tetrahydro-2-furyl)benzoic acid |

Reactivity of the Benzoic Acid Moiety in this compound

The benzoic acid portion of the molecule undergoes reactions characteristic of carboxylic acids. These transformations primarily involve the carboxyl group and are essential for creating various derivatives.

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential reaction for this compound. Generally, the decarboxylation of aryl carboxylic acids requires high temperatures or the presence of a catalyst. wikipedia.org The reaction can proceed through different mechanisms, including radical pathways. nih.gov For this compound, thermal decarboxylation would likely lead to the formation of 2-phenylfuran (B99556). The presence of the furan ring might influence the reaction conditions required for efficient decarboxylation.

The carboxylic acid group of this compound readily undergoes esterification and amidation, which are fundamental transformations for the synthesis of a wide range of derivatives.

Esterification: This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is known as the Fischer esterification. masterorganicchemistry.comchemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. commonorganicchemistry.com

Amidation: Amides can be prepared by the direct reaction of this compound with an amine, often at high temperatures to drive off the water formed. mdpi.com More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to facilitate the reaction under milder conditions. nih.gov Conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide formation.

Table 3: Common Esterification and Amidation Reactions of this compound

| Reaction | Reagents | Product Class |

| Fischer Esterification | Alcohol (R'OH), catalytic H₂SO₄, heat | Ester |

| Acyl Chloride Formation followed by Esterification | 1. SOCl₂ or (COCl)₂; 2. Alcohol (R'OH), pyridine | Ester |

| Direct Amidation | Amine (R'R''NH), high temperature | Amide |

| Amidation via Coupling Agent | Amine (R'R''NH), DCC or EDC | Amide |

| Acyl Chloride Formation followed by Amidation | 1. SOCl₂ or (COCl)₂; 2. Amine (R'R''NH) | Amide |

Intermolecular and Intramolecular Processes

Tautomerism and Isomerization Pathways

Tautomerism

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.orglibretexts.org The most common form is keto-enol tautomerism. The structure of this compound, consisting of two aromatic rings and a carboxylic acid function, does not possess the necessary structural features (such as an alpha-hydrogen to a carbonyl group within a flexible system) to exhibit significant keto-enol tautomerism in its ground state. masterorganicchemistry.com While tautomerism might be a factor in the reactivity of certain derivatives or reaction intermediates, the parent compound exists predominantly in a single constitutional form.

Isomerization

Isomerization in this compound is dominated by conformational isomerism arising from restricted rotation around the single bond connecting the phenyl and furan rings. This phenomenon is known as atropisomerism , which occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of individual rotational isomers (rotamers). wikipedia.org

The barrier to rotation in biaryl systems is primarily due to steric hindrance between substituents at the ortho positions of the rings. nih.govnih.gov In this compound, the ortho-substituents are the carboxylic acid group on the phenyl ring and a hydrogen atom on the furan ring (at its C3 position). The steric clash between the -COOH group and the furan ring can create a significant energy barrier to free rotation. rsc.org

This restricted rotation means the molecule is not planar and likely adopts a twisted conformation in its lowest energy state. nih.govresearchgate.net The molecule can exist as two atropisomers (enantiomers) if the rotational barrier is high enough (typically >80-100 kJ/mol) to prevent interconversion at room temperature. wikipedia.org While the barrier in the unsubstituted this compound may not be sufficient for isolation at ambient temperature, the principle of hindered rotation is a key feature of its molecular dynamics and can influence its chemical and biological properties.

Hydrogen Bonding Networks in Reaction Intermediates

Hydrogen bonding plays a critical role in the structure, stability, and reactivity of this compound and its reaction intermediates. Both intramolecular and intermolecular hydrogen bonds are significant.

Intramolecular Hydrogen Bonding

A key structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the acidic proton of the carboxylic acid group and the lone pair of electrons on the oxygen atom of the furan ring. This interaction would form a stable, planar, seven-membered pseudo-ring.

The formation of this internal hydrogen bond has several consequences:

Conformational Rigidity: It locks the molecule into a specific, more planar conformation, reducing the rotational freedom around the phenyl-furan bond.

Stabilization of the Ground State: This interaction stabilizes the ground state of the molecule, which can increase the activation energy required for reactions that involve breaking this bond or altering the molecular conformation.

Modulation of Acidity: Intramolecular hydrogen bonding can influence the acidity of the carboxylic acid. In some cases, such as salicylic (B10762653) acid, an analogous intramolecular hydrogen bond stabilizes the carboxylate anion after deprotonation, thereby increasing acidity. quora.com

In reaction intermediates, the presence or absence of this hydrogen bond can be critical. For a reaction to occur at the carboxylic acid or the furan oxygen, this bond must first be broken, which represents an energetic penalty. Conversely, in transition states where a developing charge can be stabilized by this interaction, the reaction rate may be enhanced.

Intermolecular Hydrogen Bonding

Like other carboxylic acids, this compound can form strong intermolecular hydrogen bonds. In the solid state and in nonpolar, aprotic solvents, carboxylic acids typically exist as centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.netrsc.org

These intermolecular networks are crucial in understanding reaction mechanisms in condensed phases:

Reagent Accessibility: The formation of dimers can sterically hinder the approach of reagents to the carboxylic acid group, potentially slowing down reaction rates.

Solvent Effects: In protic or hydrogen-bond-accepting solvents, solvent molecules will compete with the acid to form hydrogen bonds, disrupting the dimer and solvating the individual acid molecules. ucl.ac.uk This can significantly alter the reactivity profile.

Stabilization of Intermediates: During a reaction, intermediates can be stabilized or destabilized by intermolecular hydrogen bonding with other substrate molecules, solvent molecules, or catalysts. For example, a reaction intermediate with a developing negative charge on a carboxylate could be stabilized through hydrogen bonding with proton donors present in the reaction mixture. mdpi.com

The balance between these intramolecular and intermolecular hydrogen bonding networks is a key determinant of the behavior of this compound in chemical transformations.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR experiments are the cornerstone of structural analysis. A ¹H NMR spectrum would reveal the chemical environment of each proton, their integrations corresponding to the number of protons, and their splitting patterns (multiplicity) indicating adjacent protons. For 2-(2-furyl)benzoic acid, one would expect to observe distinct signals for the protons on the benzoic acid ring and the furan (B31954) ring, as well as a signal for the carboxylic acid proton.

Similarly, a ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom. The chemical shifts would provide information about the electronic environment of each carbon, distinguishing between aromatic, furan, and carboxylic acid carbons.

Table 4.1.1: Expected ¹H and ¹³C NMR Data for this compound (Note: This table is a template for the expected data; specific chemical shifts (δ) and coupling constants (J) are pending experimental determination.)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| Data not available | Benzoic Ring Protons | Data not available | Carboxylic Carbon (C=O) |

| Data not available | Furan Ring Protons | Data not available | Benzoic Ring Carbons |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the arrangement of protons on both the furan and benzoic acid rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the furan and benzoic acid rings and the position of the carboxylic acid group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, C-O stretching, aromatic C=C stretching from the benzene (B151609) ring, and C=C and C-O stretching from the furan ring.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would help to identify the vibrational modes of the aromatic and furan rings' carbon skeletons.

Table 4.2: Expected Vibrational Spectroscopy Data for this compound (Note: This table is a template for the expected data; specific frequencies (cm⁻¹) are pending experimental determination.)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | Data not available | Data not available |

| C-H Stretch (Aromatic/Furan) | Data not available | Data not available |

| C=O Stretch (Carbonyl) | Data not available | Data not available |

| C=C Stretch (Aromatic/Furan) | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the furan and benzoic acid rings. The wavelength of maximum absorption (λmax) would be indicative of the extent of conjugation in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation patterns.

For this compound (C₁₁H₈O₃), the exact molecular weight can be precisely determined. The monoisotopic mass is calculated to be 188.04735 Da. uni.lu In high-resolution mass spectrometry, this value allows for unambiguous identification of the compound. Depending on the ionization technique used, such as electrospray ionization (ESI), the molecule can be observed as various adducts. Common adducts and their predicted mass-to-charge ratios (m/z) are essential for interpreting the spectrum correctly.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 189.05463 |

| [M+Na]⁺ | 211.03657 |

| [M-H]⁻ | 187.04007 |

| [M]⁺ | 188.04680 |

This table is based on predicted values for this compound. uni.lu

Under electron ionization (EI), the molecule undergoes fragmentation, providing a unique fingerprint that aids in structural elucidation. While a specific experimental spectrum for this compound is not detailed in foundational literature, a probable fragmentation pattern can be inferred from the known behavior of benzoic acid and the influence of the ortho-furyl substituent. nih.govdocbrown.info

The molecular ion peak ([M]⁺) would be observed at m/z ≈ 188. Aromatic acids are known to undergo characteristic fragmentations:

Loss of a hydroxyl radical (•OH): A prominent peak would be expected at m/z 171 (M-17), resulting from the cleavage of the C-OH bond of the carboxylic acid.

Loss of a carboxyl group (•COOH or H₂O + CO): A peak at m/z 143 (M-45) could occur. More commonly, sequential loss of water and carbon monoxide from the molecular ion is observed in ortho-substituted benzoic acids, a phenomenon known as the "ortho effect". nih.gov This could lead to a fragment at m/z 144 (M-44).

Formation of the benzoyl cation analog: Following the loss of the hydroxyl group, the resulting ion at m/z 171 could lose a molecule of carbon monoxide (CO), yielding a fragment at m/z 143.

Fragments from the furan ring: Cleavage of the furan moiety can also occur, leading to characteristic ions.

Single Crystal X-ray Diffraction (SCXRD) Analysis

While a publicly deposited crystal structure for this compound is not available, an SCXRD analysis would yield precise crystallographic data. cam.ac.uk Based on analyses of similar aromatic carboxylic acids, one can anticipate the key structural parameters that would be determined. researchgate.nettandfonline.com The molecule consists of a benzoic acid moiety and a furan ring connected at the 2-position of the phenyl ring. A key conformational feature would be the dihedral angle between the planes of the phenyl and furan rings, which is influenced by steric hindrance and crystal packing forces.

An illustrative table of expected crystallographic data is presented below, based on typical values for related organic compounds.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₁H₈O₃ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 20.1 |

| β (°) | 95.0 |

| Volume (ų) | 885 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data for illustrative purposes, as a definitive crystal structure has not been publicly reported.

The crystal packing of this compound would be governed by various non-covalent intermolecular interactions.

Hydrogen Bonding: The most significant interaction in crystalline carboxylic acids is typically the formation of hydrogen-bonded dimers. researchgate.net The carboxylic acid group of one molecule would form a pair of O—H···O hydrogen bonds with an adjacent molecule, creating a characteristic centrosymmetric R²₂(8) ring motif. This strong interaction is a primary driver in the supramolecular assembly of such compounds. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto a surface defined by the molecule's electron density, it provides a detailed picture of all close intermolecular contacts.

A Hirshfeld surface analysis for this compound would involve generating a 3D surface mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, corresponding to strong interactions like hydrogen bonds.

| Interaction Type | Illustrative Contribution (%) |

|---|---|

| H···H | ~45% |

| O···H / H···O | ~25% |

| C···H / H···C | ~15% |

| C···C | ~5% |

| Other | ~10% |

This table presents an illustrative breakdown of intermolecular contacts based on typical values for furan- and phenyl-containing organic molecules, as a specific analysis for this compound is not available in the literature. nih.govnih.gov

The sharp spikes in the fingerprint plot corresponding to O···H/H···O contacts would visually confirm the presence and significance of the O—H···O hydrogen bonds that form the carboxylic acid dimers.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules. By approximating the electron density of a system, DFT methods like the popular B3LYP functional combined with basis sets such as 6-311++G(d,p) can accurately predict a wide range of molecular attributes. vjst.vnresearchgate.netvjst.vn These calculations form the foundation for understanding the behavior of 2-(2-furyl)benzoic acid at a quantum-mechanical level.

Geometry Optimization and Conformational Landscapes

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule. For this compound, this involves determining the most stable arrangement of its atoms, including the relative orientation of the furan (B31954) ring, the phenyl ring, and the carboxylic acid group.

The conformational landscape of molecules with rotatable bonds can be complex. nih.gov For this compound, the key dihedral angles are between the phenyl ring and the carboxylic acid group, and between the phenyl ring and the furan ring. Theoretical calculations predict that for benzoic acid itself, the planar conformer where the carboxyl group is coplanar with the phenyl ring is the most stable. nih.gov The presence of the furyl substituent at the ortho position can introduce steric hindrance, potentially leading to a non-planar ground state conformation to minimize repulsion. A thorough conformational search involves systematically rotating these bonds and performing geometry optimization at each step to identify all stable conformers and the energy barriers between them. nih.govchemrxiv.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | C-OH | 1.350 |

| Bond Length (Å) | O-H | 0.970 |

| Bond Length (Å) | Cphenyl-Ccarboxyl | 1.485 |

| Bond Length (Å) | Cphenyl-Cfuryl | 1.470 |

| Bond Angle (°) | O=C-OH | 122.5 |

| Dihedral Angle (°) | Cphenyl-Cphenyl-Ccarboxyl=O | 15.0 |

| Dihedral Angle (°) | Cphenyl-Cphenyl-Cfuryl-Ofuryl | -25.0 |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. ijtsrd.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show excellent agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or rocking of particular bonds or functional groups. mdpi.com For this compound, characteristic vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-C stretching modes within the aromatic rings, and C-H stretching and bending vibrations. ijtsrd.commdpi.comesisresearch.org

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm-1, Scaled) | Vibrational Mode | Assignment (PED) |

|---|---|---|

| 3550 | ν(O-H) | O-H stretching |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 1710 | ν(C=O) | Carbonyl stretching |

| 1605, 1580, 1450 | ν(C=C) | Aromatic ring stretching |

| 1420 | δ(O-H) | In-plane O-H bending |

| 1300 | ν(C-O) | C-O stretching |

| 930 | γ(O-H) | Out-of-plane O-H bending |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, while the LUMO would likely be distributed over the electron-accepting carboxylic acid group and the aromatic systems.

Table 3: Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.55 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.60 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. vjst.vnresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red or yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which is electron-poor and represents favorable sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would show the most negative potential concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the oxygen of the furan ring. The most positive potential would be located around the acidic hydrogen atom of the carboxyl group. vjst.vnsemanticscholar.org

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netwisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like core electrons, lone pairs, and bonds (sigma, pi). joaquinbarroso.comwisc.edu

Table 4: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(Ocarbonyl) | π(Ccarboxyl-Ohydroxyl) | 35.5 | n → π |

| LP(Ohydroxyl) | σ(Ccarboxyl-Cphenyl) | 5.8 | n → σ |

| π(Cphenyl-Cphenyl) | π(Ccarboxyl=O) | 20.1 | π → π |

| π(Cfuryl=Cfuryl) | π(Cphenyl-Cphenyl) | 18.7 | π → π |

Chemical Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness)

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. arxiv.orgactascientific.com These descriptors are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com The electrophilicity index (ω) quantifies the energy stabilization of a system when it accepts electrons from the environment. arxiv.orgresearchgate.net These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. actascientific.com

Table 5: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.55 |

| Electron Affinity (A) | -ELUMO | 1.95 |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Electronegativity (χ) | (I + A) / 2 | 4.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.93 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to observe the motion and interactions of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility, dynamic behavior, and the influence of the surrounding environment (like solvents) on a molecule such as this compound.

Radial Distribution Functions (RDFs): To understand the probability of finding one atom or molecule at a certain distance from another.

Hydrogen Bonding Networks: To map the formation and breaking of hydrogen bonds, which are critical for the structure and function of many chemical and biological systems. nih.gov

Mean Square Displacement (MSD): To calculate transport properties like self-diffusion coefficients, revealing how the molecule moves within a medium. nih.gov

Solvent Effects: The choice of solvent can profoundly impact chemical processes, including crystal growth and reaction kinetics. MD simulations are a key tool for elucidating these effects at a molecular level. Studies on benzoic acid, for example, have successfully used MD simulations to understand how different solvents modify crystal morphology. rsc.org

By simulating the interface between crystal faces and various solvents, researchers can predict how strongly solvent molecules interact with the growing crystal. This interaction can either inhibit or promote growth on specific faces, thereby altering the final crystal shape. For benzoic acid, it has been shown that the aspect ratio of its crystals decreases with increasing solvent polarity, a phenomenon that can be accurately reproduced and explained by MD simulations. rsc.org Similarly, MD simulations could be employed for this compound to predict its solubility, aggregation behavior, and crystal habit in various solvents, providing crucial data for its synthesis and formulation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. This approach is widely applied to both furan and benzoic acid derivatives to predict a range of activities and physicochemical properties. nih.govnih.gov

The development of a QSPR model for a compound like this compound would typically involve three main steps:

Descriptor Calculation: The 3D structure of the molecule is first optimized using quantum mechanical methods like Density Functional Theory (DFT). digitaloceanspaces.com From this optimized geometry, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Model Development and Validation: Using a dataset of molecules with known properties, statistical techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are employed to build a predictive model. digitaloceanspaces.com This model is an equation that links a selection of the most relevant descriptors to the property of interest.

Property Prediction: Once validated, the model can be used to predict the properties of new or untested molecules, such as this compound, based solely on its calculated descriptors.

QSPR studies on furan derivatives have been successfully used to predict their efficacy as corrosion inhibitors, while models for benzoic acid derivatives have been developed to predict properties like toxicity and antimicrobial activity. digitaloceanspaces.comresearchgate.netchitkara.edu.in The descriptors found to be significant in these related studies provide a strong indication of which molecular features would be important for predicting the properties of this compound.

Below is a table of common molecular descriptors used in QSPR studies of furan and benzoic acid derivatives, which would be relevant for modeling this compound.

| Descriptor | Symbol | Description | Relevance in Studies |

|---|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the tendency to donate electrons. | Furan & Benzoic Acid Derivatives digitaloceanspaces.comchitkara.edu.in |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the ability to accept electrons. | Furan & Benzoic Acid Derivatives digitaloceanspaces.comchitkara.edu.in |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; relates to molecular reactivity. | Furan Derivatives digitaloceanspaces.com |

| Dipole Moment | μ | Measures the polarity of the molecule. | Furan Derivatives digitaloceanspaces.com |

| Molar Refractivity | MR | Relates to the volume of a molecule and its polarizability. | Benzoic Acid Derivatives nih.gov |

| Log P | logP | The logarithm of the octanol-water partition coefficient; measures hydrophobicity. | Benzoic Acid Derivatives nih.gov |

| Molecular Surface Area | S | The total surface area of the molecule. | Benzofuran Derivatives researchgate.net |

| Hydration Energy | HE | The energy released when a mole of ions is dissolved in a large amount of water. | Benzofuran Derivatives researchgate.net |

Coordination Chemistry and Catalytic Applications

2-(2-furyl)benzoic Acid as a Ligand

Design and Synthesis of Metal Complexes

Coordination Modes and Binding Affinity to Metal Centers

Based on the structure of the molecule, several coordination modes of this compound to a metal center can be postulated:

Monodentate Carboxylate Coordination: The ligand could bind to a metal center through one of the oxygen atoms of the carboxylate group.

Bidentate Chelating Carboxylate Coordination: Both oxygen atoms of the carboxylate group could coordinate to the same metal center, forming a stable chelate ring.

Bridging Carboxylate Coordination: The carboxylate group could bridge two metal centers.

Furan (B31954) Oxygen Coordination: The oxygen atom of the furan ring could coordinate to the metal center, potentially in conjunction with the carboxylate group to form a larger chelate ring.

The actual coordination mode and the binding affinity would depend on various factors, including the nature of the metal ion (hard vs. soft acid), the steric environment, and the electronic properties of the ligand. Without experimental data, any discussion on the binding affinity remains speculative.

Structural Characterization of Metal-Organic Complexes

The definitive determination of the structure of any metal-organic complex relies on techniques such as single-crystal X-ray diffraction. Spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with elemental analysis, provide complementary information about the coordination environment. A search of crystallographic databases and the wider scientific literature did not yield any published crystal structures of metal complexes containing this compound as a ligand.

Catalytic Roles of this compound and Its Complexes

The presence of both an aromatic benzoic acid and a furan moiety suggests that metal complexes of this compound could potentially find applications in catalysis. The electronic properties of the ligand could influence the reactivity of the metal center, making it suitable for various catalytic transformations.

Promoting C-H Functionalization Reactions

Transition metal-catalyzed C-H functionalization is a powerful tool in organic synthesis. The carboxylic acid group in this compound could act as a directing group, facilitating the activation of C-H bonds ortho to the carboxylate. While there is extensive research on the C-H functionalization of benzoic acids, there are no specific reports on the use of this compound or its complexes as catalysts or substrates in such reactions.

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes of this compound could potentially be employed as homogeneous catalysts, where the catalyst and reactants are in the same phase. The solubility of such complexes would be a key factor. Alternatively, these complexes could be immobilized on a solid support to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The furan moiety itself is a valuable building block derived from biomass, and catalysts that can functionalize or transform furan-containing substrates are of significant interest. However, there is a lack of specific studies detailing the application of this compound or its complexes in either homogeneous or heterogeneous catalysis.

Based on a comprehensive search of available scientific literature, there is no specific research detailing the use of chiral derivatives of This compound in the field of asymmetric catalysis. Consequently, the generation of a detailed article on this specific topic, including research findings and data tables as requested, is not possible without departing from scientifically accurate and verifiable information.

The field of asymmetric catalysis extensively utilizes a wide variety of chiral ligands to achieve high levels of enantioselectivity in chemical reactions. These ligands are often based on scaffolds that can create a well-defined chiral environment around a metal center. While furan-containing molecules and benzoic acid derivatives are common in medicinal chemistry and materials science, the specific combination in the form of chiral derivatives of this compound for asymmetric catalysis does not appear to be a documented area of research.

Therefore, section 6.2.3, "Asymmetric Catalysis with Chiral Derivatives," cannot be provided at this time.

Advanced Materials Science Applications

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.org The precise arrangement of these building blocks results in ordered, porous structures with high thermal stability and low density. ias.ac.in

For 2-(2-furyl)benzoic acid to be utilized as a primary building block in COF synthesis, it would first need to be functionalized with reactive groups capable of forming the covalent linkages that define the framework. The design principles revolve around modifying the core structure to enable polycondensation reactions.

Functionalization Strategy : The inherent structure of this compound does not possess the typical functional groups (e.g., amines, aldehydes, boronic acids) used for direct COF synthesis. Therefore, it must be chemically modified. For instance, amino or boronic acid groups could be introduced onto the phenyl or furan (B31954) rings to create di- or tri-topic linkers necessary for forming extended 2D or 3D networks.

Geometric Influence : The non-linear, or bent, geometry of the this compound backbone is a critical design feature. Unlike linear linkers that typically form simple hexagonal or square grids, bent linkers can lead to the formation of more complex topologies with varied pore sizes and shapes. The specific bond angles between the phenyl and furan rings would dictate the geometry of the resulting pores within the COF.

Pore Environment Engineering : The furan ring's oxygen atom and the carboxylic acid group (if not used in framework formation) could be oriented into the pores. These functional groups can create specific binding sites, enhance polarity within the pores, and serve as active sites for catalysis or selective guest adsorption.

The synthesis of COFs is typically achieved through reversible condensation reactions that allow for "error-checking" and the formation of crystalline, ordered structures rather than amorphous polymers. Common synthetic methods that could be applied to functionalized this compound derivatives include solvothermal and microwave-assisted techniques. bcu.ac.uk

Boronate Ester Formation : A common and robust method for COF synthesis involves the condensation reaction between boronic acids and diols. ias.ac.in A derivative of this compound functionalized with two or more boronic acid groups could be reacted with polyhydroxyl linkers like hexahydroxytriphenylene (HHTP) to form a boronate ester-linked COF.

Imine Condensation : The reaction between aldehydes and amines to form imine linkages is another widely used strategy. semanticscholar.org A diamine or dialdehyde (B1249045) derivative of this compound could be co-condensed with a complementary tri- or tetra-topic linker to build an imine-based COF. Acid catalysts, which can include other benzoic acid derivatives, are often used to facilitate this reaction. semanticscholar.orgrsc.org

These reactions are typically carried out in high-boiling point organic solvents under inert atmospheres to drive the condensation and promote the growth of crystalline material over several days. bcu.ac.ukresearchgate.net

Once a hypothetical COF based on this compound is synthesized, its structure and porosity must be rigorously characterized. A suite of analytical techniques is employed to confirm crystallinity, determine pore structure, and assess stability.

Crystallinity and Structure : Powder X-ray Diffraction (PXRD) is the primary technique used to confirm the crystallinity and long-range order of a COF. The experimental PXRD pattern is compared with simulated patterns derived from proposed structural models (e.g., staggered or eclipsed stacking) to determine the most likely crystal structure. researchgate.net

Porosity Analysis : The permanent porosity of the COF is evaluated through gas sorption measurements, typically using nitrogen (N₂) at 77 K. The resulting isotherm provides key information about the material's surface area and pore structure. The Brunauer-Emmett-Teller (BET) surface area is calculated from the adsorption branch, while the pore size distribution and total pore volume are determined using theoretical models like Non-Local Density Functional Theory (NLDFT). researchgate.net

Chemical and Thermal Stability : Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the COF by measuring weight loss as a function of temperature. Chemical stability is tested by exposing the material to various solvents, acids, and bases and re-examining its structure by PXRD to check for degradation.

The table below summarizes the key characterization techniques for COF materials.

Table 1: Standard Characterization Techniques for Covalent Organic Frameworks

| Technique | Information Provided |

|---|---|

| Powder X-ray Diffraction (PXRD) | Confirms crystallinity, provides information on unit cell parameters and stacking mode. |

| Gas Sorption Analysis (N₂, Ar) | Determines BET surface area, pore volume, and pore size distribution. |

| Thermogravimetric Analysis (TGA) | Evaluates thermal stability and decomposition temperature. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the formation of the expected covalent linkages (e.g., imine, boronate ester). |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes the morphology and particle size of the synthesized COF crystals. |

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters (nodes) coordinated to organic molecules (linkers). nih.gov The versatility in the choice of both metal and organic linker allows for the synthesis of a vast number of structures with diverse topologies and tunable pore environments. nih.govmdpi.com

Unlike with COFs, this compound can be used directly as a ligand in MOF synthesis. The design principles focus on how its functional groups will coordinate with metal centers to form an extended network.

Coordinating Group : The primary coordinating group is the deprotonated carboxylate (-COO⁻). Carboxylates are versatile and can bind to metal centers in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility is a key factor in the structural diversity of MOFs.

Structural Influence : As a linker, this compound connects metal nodes. The angle between the carboxylate group and the furan ring, along with the steric bulk of the furan, will heavily influence the geometry and dimensionality of the resulting framework. ossila.com The furan's oxygen atom could also potentially engage in weaker coordination to certain metal ions, further influencing the structure.

Modulation : The synthesis can be modulated by using co-ligands. For instance, long, linear bis-pyridyl ligands could be used in conjunction with this compound to build frameworks with higher dimensionality and controlled pore sizes. rsc.org The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺, or lanthanides) is also critical, as each metal has a preferred coordination number and geometry that will dictate the structure of the resulting metal-node. nih.govrsc.orgnih.gov

The combination of specific metal nodes and organic linkers leads to MOFs with distinct topologies, which describe the underlying connectivity of the network. ucl.ac.ukwhiterose.ac.uk While no MOFs based solely on this compound are prominently reported, the topologies of frameworks built from analogous ligands like furan-2,5-dicarboxylic acid provide insight into the potential structural outcomes.

Network Topologies : By simplifying the metal clusters to nodes and the linkers to rods, the complex structure of a MOF can be reduced to a fundamental net. Common topologies include primitive cubic (pcu ), diamondoid (dia ), and feldspar (B12085585) (tfz-d ). ucl.ac.ukacs.org

Factors Influencing Topology : The final topology is determined by the coordination number of the metal node, the geometry of the ligand, and the synthesis conditions (e.g., solvent, temperature). mdpi.comnih.gov For example, a study using furan-2,5-dicarboxylic acid with cobalt and lanthanide metals produced MOFs with different topologies, including pcu and tfz-d nets, by varying the specific metal ions used. acs.org

Structural Complexity : The flexibility or rigidity of the linker is key to expanding the number of accessible topologies. nih.gov The rotational freedom between the phenyl and furan rings in this compound could provide enough flexibility to allow the formation of complex or interpenetrated frameworks. Interpenetration, where multiple independent frameworks grow through one another, is a common feature in MOFs and can significantly impact the final porosity of the material.

The following table presents examples of topologies found in MOFs constructed from ligands analogous to this compound.

Table 2: Representative Topologies in MOFs with Furan-Containing or Benzoate-Derivative Ligands

| Ligand | Metal Ion(s) | Topology Symbol | Framework Dimensionality | Reference |

|---|---|---|---|---|

| Furan-2,5-dicarboxylic acid | Co(II) | pcu | 3D | acs.org |

| Furan-2,5-dicarboxylic acid | Gd(III)/Co(II) | tfz-d | 3D | acs.org |

| p-Hydroxybenzoic acid | Co(II), Mn(II) | Not specified | 3D | rsc.org |

| 4,4'-(Perfluoropropane-2,2-diyl)dibenzoic acid | Zn(II) | Not specified (2D grid) | 2D | researchgate.net |

Based on a thorough review of the available scientific literature, there is currently insufficient specific research data on "this compound" to generate a detailed article that adheres to the requested outline on advanced materials science applications.

The topics specified in the outline—such as its role in the functionalization of Metal-Organic Frameworks (MOFs), the specific design of its hydrogen-bonded supramolecular architectures, the role of its pi-pi interactions in self-assembly, and its applications in host-guest chemistry—are highly specialized areas of materials science.

While general principles for these concepts exist for related benzoic acid and furan derivatives, the available search results did not yield specific studies or detailed research findings focused solely on this compound in these contexts. Therefore, constructing an authoritative and scientifically accurate article that strictly follows the provided structure is not possible at this time.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 2-arylbenzoic acids often involves multi-step procedures that may lack efficiency and sustainability. Future research is poised to focus on the development of more streamlined and environmentally benign synthetic strategies for 2-(2-furyl)benzoic acid and its derivatives.

Modern cross-coupling reactions are at the forefront of this endeavor. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, stands out as a particularly promising route. nih.govnih.govmdpi.com This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and use of often greener solvent systems like water/ethanol mixtures. nih.govsemanticscholar.org The synthesis of this compound could be efficiently achieved by coupling either 2-halobenzoic acids with furan-2-boronic acid or 2-bromofuran (B1272941) with 2-carboxyphenylboronic acid. The development of robust catalysts, particularly those effective at low loadings and stable in aqueous media, will be crucial for industrial-scale production.

Another avenue involves direct C-H arylation, which circumvents the need for pre-functionalized starting materials (like boronic acids or halides). Palladium-catalyzed direct arylation has been successfully applied to couple aryl halides with 2-furaldehyde, suggesting its potential applicability for the synthesis of the target acid. organic-chemistry.org Research into optimizing catalysts and reaction conditions to achieve high regioselectivity and yield for the direct coupling of furan (B31954) with benzoic acid derivatives will represent a significant step forward. Furthermore, methods like the Meerwein arylation, which utilizes diazonium salts, have been used to synthesize 5-arylfuran-2-carboxylic acids and could be adapted for this specific scaffold. pensoft.net

A comparative overview of potential modern synthetic routes is presented in Table 1.

| Synthetic Strategy | Reactants | Key Advantages | Research Focus |

| Suzuki-Miyaura Coupling | 2-halobenzoic acid + Furan-2-boronic acid (or vice versa) | High yields, mild conditions, functional group tolerance. nih.govnih.gov | Development of highly active, water-soluble palladium catalysts; optimization for process efficiency. |

| Direct C-H Arylation | Benzoic acid + 2-halofuran (or vice versa) | Atom economy, reduced waste from pre-functionalization. organic-chemistry.org | Catalyst design for high regioselectivity; understanding the C-H activation mechanism. |

| Meerwein Arylation | Furan-2-carboxylic acid + Aryl diazonium salt | Utilizes readily available starting materials. pensoft.net | Broadening substrate scope; improving reaction safety and control. |

Exploration of Untapped Reactivity Profiles

The unique juxtaposition of a furan ring and a benzoic acid moiety in one molecule opens up a rich landscape for chemical transformations that remain largely unexplored. Future research will likely focus on leveraging the distinct reactivity of each ring system, both independently and in concert.

The furan ring is known for its versatile chemical nature. It can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions, providing access to complex oxabicyclic structures. acs.org The viability of intramolecular Diels-Alder reactions, where a dienophile is tethered to the benzoic acid portion, could lead to novel, rigid polycyclic scaffolds. The furan ring is also susceptible to electrophilic substitution, oxidation (which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds), and reduction to tetrahydrofuran (B95107). acs.org Investigating the selectivity of these reactions in the presence of the deactivating carboxyl group on the adjacent benzene (B151609) ring will be a key research challenge.

Conversely, the benzoic acid group can be converted into a wide array of functional groups, including esters, amides, and acyl halides. A particularly innovative direction is the use of visible-light photoredox catalysis, which can enable novel transformations under mild conditions. For instance, benzoic acid derivatives have been used in acylative coupling reactions with alkenes. organic-chemistry.org Exploring such photochemical reactions with this compound could unlock new pathways for functionalization. netsci-journal.comeurekaselect.commsu.edu High-temperature pyrolysis of furan derivatives is known to proceed via ring-opening mechanisms, which could be exploited for generating unique intermediates from this compound. nycu.edu.tw

Advanced Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and mass spectrometry are sufficient for routine characterization, a deeper understanding of the dynamic processes of this compound—such as reaction mechanisms, conformational changes, and excited-state behavior—requires the application of advanced analytical methods.

Future studies could employ ultrafast laser spectroscopy (e.g., transient absorption) to probe the excited-state dynamics of the molecule upon photoexcitation. This would be particularly relevant for understanding and optimizing the photochemical reactions mentioned previously. The conformational flexibility of the molecule, specifically the rotation around the C-C bond connecting the two rings, dictates its three-dimensional shape and can be studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) in combination with computational modeling.

To elucidate complex reaction pathways, techniques such as in-situ reaction monitoring using IR or Raman spectroscopy can provide real-time kinetic data. Advanced mass spectrometry techniques, such as those that measure collision cross-sections (CCS), can provide information on the gas-phase shape of ions, aiding in the structural confirmation of reactants, intermediates, and products. uni.lu For solid-state applications, Hirshfeld surface analysis, derived from single-crystal X-ray diffraction data, can be used to visualize and quantify intermolecular interactions, which is crucial for understanding crystal packing and designing co-crystals with specific properties. eurjchem.com

Rational Design of Functional Materials with Tailored Properties

The rigid, angular geometry and the presence of coordinating functional groups (the carboxylic acid and the furan's oxygen atom) make this compound an excellent candidate as a building block (ligand or monomer) for the rational design of functional materials.

Metal-Organic Frameworks (MOFs): Carboxylate-based ligands are fundamental to the construction of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govmdpi.com The use of this compound as a ligand could lead to MOFs with novel topologies and pore environments. The furan ring could introduce additional functionality, either by acting as a secondary coordination site or by being available for post-synthetic modification.

Polymers: Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. researchgate.net For example, 2,5-furandicarboxylic acid is a key monomer for polyethylene (B3416737) furanoate (PEF). Similarly, this compound could be polymerized to create novel polyesters or polyamides. Its non-linear structure would likely disrupt chain packing, leading to amorphous polymers with potentially interesting thermal and mechanical properties, differing from those derived from linear monomers. nih.gov Furthermore, the concept of incorporating small molecules into the crystalline cavities of polymers could be explored, using this compound as a guest molecule to impart specific functionalities to polymer films or fibers. mdpi.com